molecular formula C20H17BrN2O2 B2764111 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide CAS No. 1797703-61-7

2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

Cat. No. B2764111
CAS RN: 1797703-61-7
M. Wt: 397.272
InChI Key: PFADGCPISSUEIX-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, also known as BPA, is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. BPA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying a wide range of biological processes.

Mechanism Of Action

The exact mechanism of action of 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is not fully understood, but it is thought to modulate GPCR activity by binding to specific sites on the receptor protein. 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has also been shown to have some activity as a kinase inhibitor, which may contribute to its overall effects on cellular signaling pathways.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has a variety of biochemical and physiological effects, depending on the specific GPCR or signaling pathway being studied. Some of the effects that have been observed include changes in intracellular calcium levels, alterations in cAMP signaling, and modulation of neurotransmitter release. 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has also been shown to have some anti-inflammatory and analgesic effects in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide in scientific research is its ability to selectively modulate the activity of specific GPCRs, allowing researchers to study the function of these proteins in a more precise and controlled manner. However, 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide also has some limitations, including its relatively low potency and selectivity compared to other GPCR modulators. Additionally, 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has some potential toxicity concerns, particularly at higher doses.

Future Directions

There are several potential future directions for research on 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide. One area of interest is the development of more potent and selective 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide analogs that could be used to study specific GPCRs or signaling pathways. Another potential direction is the use of 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide in drug discovery, as it may be possible to develop drugs that target specific GPCRs using 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide as a starting point. Finally, further research is needed to fully understand the mechanism of action of 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide and its potential applications in various areas of scientific research.

Synthesis Methods

2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide can be synthesized using a variety of methods, including traditional organic synthesis techniques and more advanced methods such as microwave-assisted synthesis. One common method for synthesizing 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide involves reacting 4-bromobenzyl chloride with 3-(pyridin-2-yloxy)benzylamine in the presence of acetic anhydride and a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide.

Scientific Research Applications

2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has a wide range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One area of research where 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has been used extensively is in the study of G protein-coupled receptors (GPCRs). 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has been shown to bind to and modulate the activity of several different GPCRs, making it a valuable tool for studying the structure and function of these important proteins.

properties

IUPAC Name

2-(4-bromophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c21-17-9-7-15(8-10-17)13-19(24)23-14-16-4-3-5-18(12-16)25-20-6-1-2-11-22-20/h1-12H,13-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFADGCPISSUEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

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